

An In-depth Technical Guide to Dimethyl(vinyl)silane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl(vinyl)silane*

Cat. No.: *B13959084*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl(vinyl)silane (DMVS), a versatile organosilicon compound, holds significant importance across various scientific and industrial domains. Its unique molecular structure, featuring both reactive vinyl and silane functional groups, makes it a valuable precursor and building block in the synthesis of a wide array of materials. This technical guide provides a comprehensive overview of the physical and chemical properties of **dimethyl(vinyl)silane**, detailed experimental protocols for its synthesis, and an exploration of its key applications.

Physical and Chemical Properties

Dimethyl(vinyl)silane is a colorless, volatile, and flammable liquid. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Physical Properties of Dimethyl(vinyl)silane

Property	Value	Source
Molecular Formula	C4H10Si	--INVALID-LINK--
Molecular Weight	86.21 g/mol	--INVALID-LINK--
Boiling Point	36-37 °C	--INVALID-LINK--
Melting Point	-110 °C	--INVALID-LINK--
Density	0.674 g/cm ³ at 25 °C	--INVALID-LINK--
Refractive Index (n _{20/D})	1.3885	--INVALID-LINK--
Vapor Pressure	359 mmHg at 25 °C	--INVALID-LINK--
Solubility	Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons.	--INVALID-LINK--

Spectroscopic Data

While comprehensive, publicly available spectra for **dimethyl(vinyl)silane** are limited, data for the closely related precursor, chloro(dimethyl)vinylsilane, can provide valuable comparative insights. Spectroscopic analysis is crucial for the characterization and quality control of **dimethyl(vinyl)silane**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the vinyl protons. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.
 - ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the methyl carbons and the two carbons of the vinyl group. PubChem indicates the availability of a ¹³C NMR spectrum for **dimethyl(vinyl)silane**.^[1]
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the methyl and vinyl groups, as well as Si-C and Si-H (if present) stretching vibrations.

- Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the molecular weight and structure of the compound.

Experimental Protocols

The synthesis of **dimethyl(vinyl)silane** is typically achieved in a two-step process, starting from the readily available dimethyldichlorosilane. The first step involves a Grignard reaction to introduce the vinyl group, followed by the reduction of the resulting chlorosilane.

Step 1: Synthesis of Dimethylvinylchlorosilane via Grignard Reaction

This protocol is adapted from established methods for the synthesis of organochlorosilanes.[\[2\]](#)

Materials:

- Dimethyldichlorosilane (Me_2SiCl_2)
- Vinylmagnesium bromide or vinylmagnesium chloride (Grignard reagent) in anhydrous tetrahydrofuran (THF)
- Antimony trichloride (SbCl_3) (catalyst)
- Anhydrous tetrahydrofuran (THF)
- Dry diethylene glycol dimethyl ether
- Nitrogen or Argon gas for inert atmosphere

Equipment:

- Four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, constant pressure dropping funnel, and a thermometer.
- Distillation apparatus

Procedure:

- Set up the reaction apparatus under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.
- In the reaction flask, place the dimethyldichlorosilane and a catalytic amount of antimony trichloride. The mass ratio of dimethyldichlorosilane to antimony trichloride is typically 100:1 to 100:5.[2]
- From the dropping funnel, add the vinylmagnesium bromide or chloride solution dropwise to the stirred solution of dimethyldichlorosilane at room temperature. The molar ratio of the Grignard reagent to dimethyldichlorosilane should be in the range of 1.05-1.20:1.[2]
- Control the addition rate to maintain the reaction temperature between 20-40 °C.[2]
- After the addition is complete, continue stirring the reaction mixture for 4 to 6 hours.[2]
- For post-reaction workup, add dry diethylene glycol dimethyl ether and distill off the tetrahydrofuran for recovery.
- Collect the fraction at 78-85 °C to obtain the dimethylvinylchlorosilane product.[2]

Step 2: Reduction of Dimethylvinylchlorosilane to Dimethyl(vinyl)silane

A standard method for the reduction of organochlorosilanes to the corresponding hydrides involves the use of a reducing agent like lithium aluminum hydride (LiAlH_4).

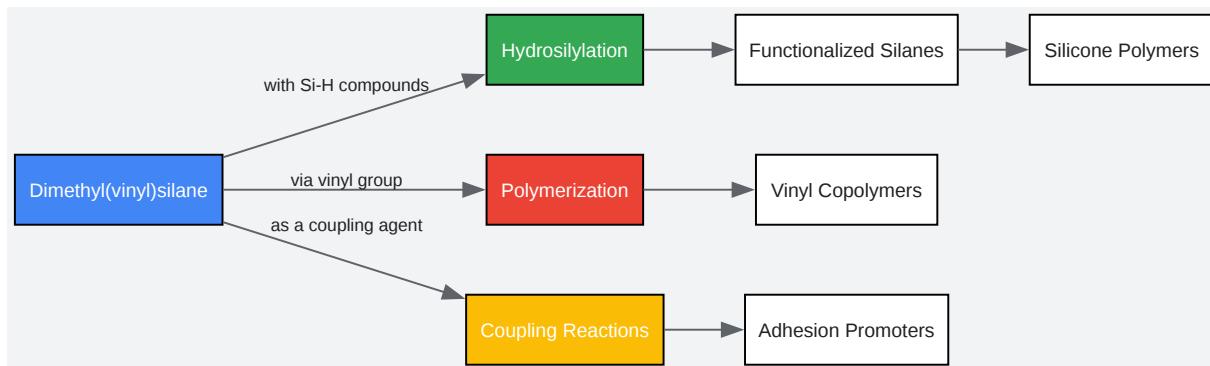
Materials:

- Dimethylvinylchlorosilane
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)

Equipment:

- Reaction flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere.

Procedure:


- In a reaction flask under an inert atmosphere, prepare a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether or THF.
- Cool the suspension in an ice bath.
- Slowly add a solution of dimethylvinylchlorosilane in the same anhydrous solvent from the dropping funnel.
- After the addition is complete, allow the mixture to stir at room temperature for a specified period to ensure complete reaction.
- Carefully quench the reaction by the slow addition of a suitable reagent (e.g., ethyl acetate followed by water or aqueous acid).
- Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and distill to purify the **dimethyl(vinyl)silane** product.

Chemical Reactivity and Applications

The reactivity of **dimethyl(vinyl)silane** is dictated by the presence of the vinyl group and the silicon-hydride bond (if present, or the potential for its formation). These functional groups allow for a variety of chemical transformations, making it a valuable intermediate in organic and polymer chemistry.

Signaling Pathways and Logical Relationships

The primary reactions involving **dimethyl(vinyl)silane** can be categorized as follows:

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **dimethyl(vinyl)silane**.

- **Hydrosilylation:** The vinyl group of **dimethyl(vinyl)silane** can readily undergo hydrosilylation reactions with compounds containing Si-H bonds in the presence of a catalyst (e.g., platinum complexes). This reaction is fundamental for the synthesis of a wide variety of functionalized organosilanes and for the cross-linking of silicone polymers.
- **Polymerization:** The vinyl group can participate in polymerization reactions, such as free-radical or transition-metal-catalyzed polymerizations, to form vinyl-functionalized silicone polymers or copolymers with other organic monomers. These polymers find applications in areas such as electronics and coatings.
- **Coupling Agent:** **Dimethyl(vinyl)silane** can act as a silane coupling agent to improve the adhesion between organic polymers and inorganic substrates. The silane portion can react with the inorganic surface, while the vinyl group can copolymerize with the organic matrix.

Safety and Handling

Dimethyl(vinyl)silane is a flammable liquid and should be handled with appropriate safety precautions. While a specific, detailed safety data sheet (SDS) for **dimethyl(vinyl)silane** (CAS 18243-27-1) is not readily available in the public domain, information from related compounds suggests the following precautions:

- **Flammability:** Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

- Reactivity: Reacts with water and moisture. Store under an inert, dry atmosphere.
- Toxicity: Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of exposure, seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

Dimethyl(vinyl)silane is a key organosilicon compound with a rich chemistry that enables its use in a multitude of applications. Its physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and professionals in materials science, organic synthesis, and drug development. Understanding its properties and handling requirements is crucial for its safe and effective utilization in the laboratory and in industrial processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl(vinyl)silane | C4H10Si | CID 640004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethyl(vinyl)silane: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13959084#physical-and-chemical-properties-of-dimethyl-vinyl-silane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com